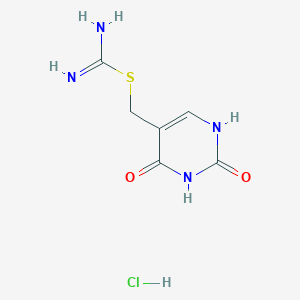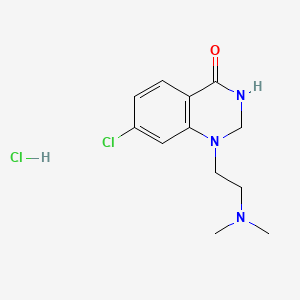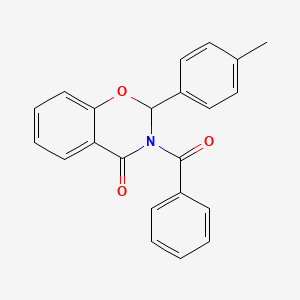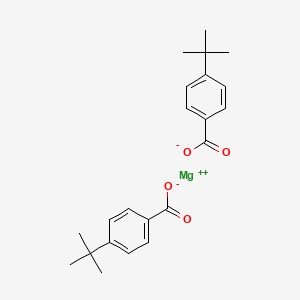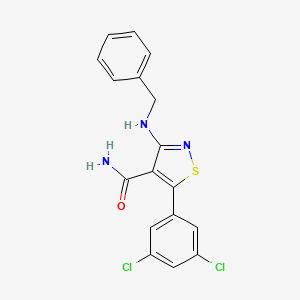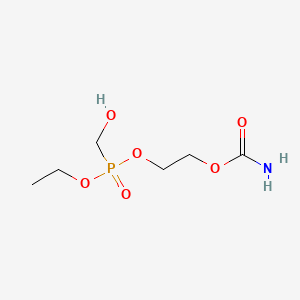
Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester is a chemical compound known for its unique structure and properties. This compound is part of the phosphonic acid family, which is characterized by the presence of a phosphonic acid group (–PO(OH)2) attached to a carbon atom. The specific structure of this compound includes a hydroxymethyl group, an aminocarbonyl group, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester typically involves the reaction of phosphonic acid derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of phosphonic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, purification steps such as distillation or crystallization are employed to isolate the final product.
化学反应分析
Types of Reactions
Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aminocarbonyl group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formic acid or formaldehyde, while reduction of the aminocarbonyl group can produce primary amines.
科学研究应用
Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and bacterial infections.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism by which phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester exerts its effects involves interactions with specific molecular targets. For instance, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl methyl ester
- Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl propyl ester
Uniqueness
Phosphonic acid, (hydroxymethyl)-, 2-((aminocarbonyl)oxy)ethyl ethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where other compounds may not be as effective.
属性
CAS 编号 |
72749-63-4 |
|---|---|
分子式 |
C6H14NO6P |
分子量 |
227.15 g/mol |
IUPAC 名称 |
2-[ethoxy(hydroxymethyl)phosphoryl]oxyethyl carbamate |
InChI |
InChI=1S/C6H14NO6P/c1-2-12-14(10,5-8)13-4-3-11-6(7)9/h8H,2-5H2,1H3,(H2,7,9) |
InChI 键 |
UCLMAMCZTXSICG-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(CO)OCCOC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


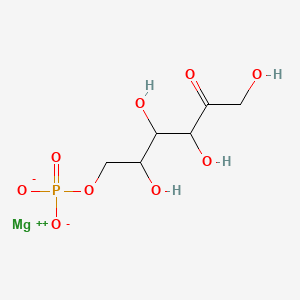


![1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B15344985.png)
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester](/img/structure/B15344988.png)
